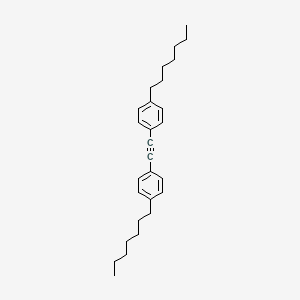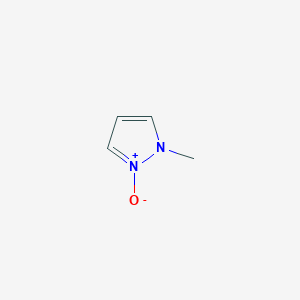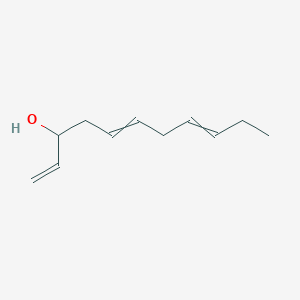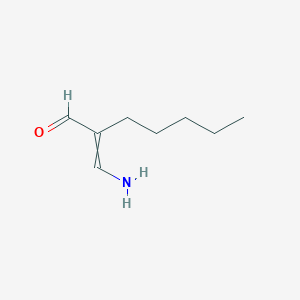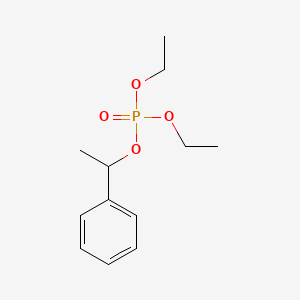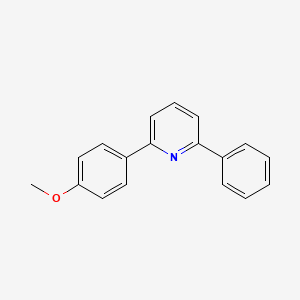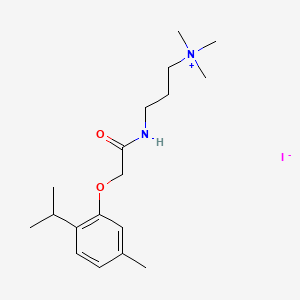
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide is a quaternary ammonium compound It is characterized by the presence of a thymyloxy group attached to an acetamido moiety, which is further linked to a propyl chain bearing a trimethylammonium group The iodide ion serves as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide typically involves the following steps:
Formation of Thymyloxyacetamide: Thymol is reacted with chloroacetic acid to form thymyloxyacetic acid. This intermediate is then converted to thymyloxyacetamide by reacting with ammonia or an amine.
Quaternization: The thymyloxyacetamide is then reacted with 3-chloropropyltrimethylammonium iodide under basic conditions to form the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thymyloxy group.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, can react with the quaternary ammonium group.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize the thymyloxy group.
Reducing Agents: Such as sodium borohydride, can reduce the thymyloxy group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidation of the thymyloxy group can lead to the formation of corresponding ketones or aldehydes.
Reduction Products: Reduction of the thymyloxy group can yield alcohols.
科学研究应用
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and sanitizers.
作用机制
The mechanism of action of Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This compound can also interact with proteins and enzymes, inhibiting their function. The thymyloxy group may contribute to its antimicrobial activity by generating reactive oxygen species upon oxidation.
相似化合物的比较
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Chloride: Known for its surfactant properties.
Uniqueness
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide is unique due to the presence of the thymyloxy group, which imparts additional antimicrobial properties and potential for generating reactive oxygen species. This makes it particularly effective in applications requiring strong antimicrobial activity.
属性
CAS 编号 |
32305-19-4 |
|---|---|
分子式 |
C18H31IN2O2 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
trimethyl-[3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]propyl]azanium;iodide |
InChI |
InChI=1S/C18H30N2O2.HI/c1-14(2)16-9-8-15(3)12-17(16)22-13-18(21)19-10-7-11-20(4,5)6;/h8-9,12,14H,7,10-11,13H2,1-6H3;1H |
InChI 键 |
NKDUMTHNWWHYRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCC[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


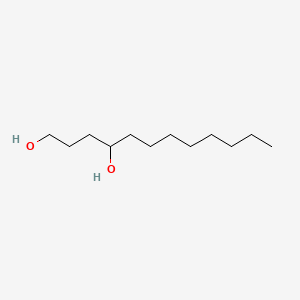
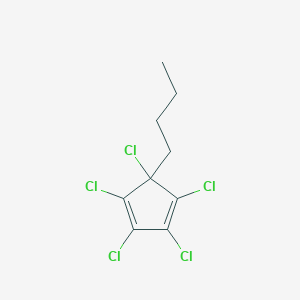
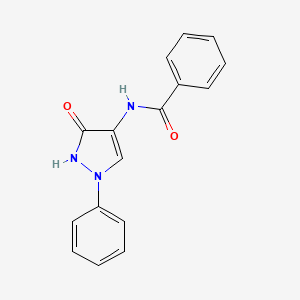
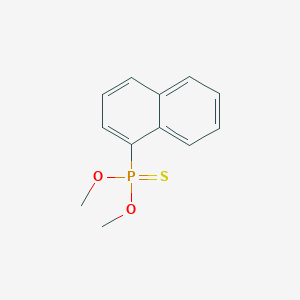
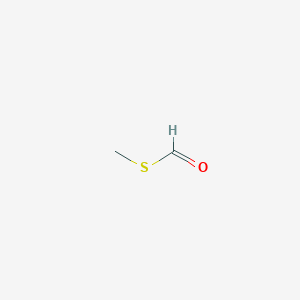
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
